![molecular formula C18H23N5O2 B2813113 1-acetyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2034610-30-3](/img/structure/B2813113.png)
1-acetyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, similar compounds such as hydrazine-coupled pyrazoles have been successfully synthesized . Their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Applications De Recherche Scientifique
Glycine Transporter 1 Inhibition
Research has identified potent and orally available inhibitors targeting the glycine transporter 1 (GlyT1), which plays a critical role in modulating neurotransmission. These inhibitors, such as a structurally diverse compound identified by Yamamoto et al. (2016), offer a basis for developing therapeutics for central nervous system disorders by enhancing the cerebrospinal fluid concentration of glycine in rats. This demonstrates the compound's potential application in treating neuropsychiatric disorders through GlyT1 inhibition (Yamamoto et al., 2016).
Antimicrobial and Antimycobacterial Activity
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. For instance, Rathod and Solanki (2018) synthesized pyrimidine derivatives showing promising results against various bacteria and fungi, suggesting the potential of such compounds in addressing resistance to antibiotics and developing new antimicrobial agents (Rathod & Solanki, 2018).
Neuroinflammation Imaging
A novel compound designed for positron emission tomography (PET) imaging of the IRAK4 enzyme in neuroinflammation contexts was developed by Wang et al. (2018). This research highlights the application of structurally related compounds in diagnostic imaging to better understand and diagnose neuroinflammatory conditions (Wang et al., 2018).
Metabolic Stability Enhancement
Studies on modifying the piperazine moiety in related compounds have been conducted to prevent rapid metabolic degradation by N-acetyltransferase, enhancing the compound's plasma stability. These modifications aim to improve the pharmacokinetic profiles of potential therapeutic agents, as demonstrated by Rawal et al. (2008), underscoring the importance of chemical modifications in drug development (Rawal et al., 2008).
Propriétés
IUPAC Name |
1-acetyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13(24)23-8-5-14(6-9-23)18(25)20-10-15-4-3-7-19-17(15)16-11-21-22(2)12-16/h3-4,7,11-12,14H,5-6,8-10H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTORNSHIODLRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.